molecular formula C12H14N2O2 B8281040 5-tert-butyl-6-nitro-1H-indole

5-tert-butyl-6-nitro-1H-indole

Cat. No.: B8281040
M. Wt: 218.25 g/mol
InChI Key: PBZKAUDHYUTEDZ-UHFFFAOYSA-N
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Description

5-tert-Butyl-6-nitro-1H-indole is a chemical compound of significant interest in organic and medicinal chemistry research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in many natural products . The indole core facilitates key interactions with biological macromolecules, making it a versatile template for designing novel therapeutic agents . This particular derivative features a tert-butyl group and a nitro substituent on the benzopyrrole ring system. The nitro group is a versatile handle for further synthetic manipulation, enabling reduction to amines or participation in cyclization reactions to construct more complex polycyclic structures . Researchers can utilize this compound as a key intermediate in the synthesis of potential bioactive molecules. Indole-based compounds have demonstrated efficacy in targeting a wide array of diseases, including cancer, microbial infections, diabetes, and neurological disorders . The structural features of this compound make it a valuable precursor for generating compound libraries in the search for new enzyme inhibitors or receptor ligands. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-tert-butyl-6-nitro-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-6-8-4-5-13-10(8)7-11(9)14(15)16/h4-7,13H,1-3H3

InChI Key

PBZKAUDHYUTEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of 5-tert-Butyl-1H-indole

The most straightforward route involves the direct nitration of 5-tert-butyl-1H-indole. Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to favor electrophilic aromatic substitution at the 6-position. The tert-butyl group at position 5 acts as an electron-donating group, directing nitration to the adjacent 6-position due to its meta-directing effects.

Reaction Conditions:

  • Nitrating Agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C, maintained using an ice bath

  • Time: 4–6 hours

  • Workup: Quenching with ice-water, neutralization with NaHCO₃, extraction with ethyl acetate

Yields for this method range from 60–75%, with purity dependent on subsequent purification steps.

Multi-Step Synthesis via Intermediate Protection

To enhance regioselectivity, a protection-deprotection strategy is occasionally employed:

  • Protection of Indole NH:
    The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Nitration:
    The Boc-protected intermediate undergoes nitration under milder conditions (e.g., acetyl nitrate in dichloromethane at −10°C).

  • Deprotection:
    The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free indole NH.

Advantages:

  • Improved nitro group regioselectivity (6-position)

  • Reduced side reactions (e.g., oxidation of the indole ring)

Disadvantages:

  • Additional steps reduce overall yield (45–60%)

  • Requires chromatographic purification post-deprotection

Alternative Methods: Fischer Indole Synthesis

While less common, the Fischer indole synthesis offers a route to construct the indole core with pre-installed substituents. This method involves condensing a substituted phenylhydrazine with a ketone bearing tert-butyl and nitro groups. For example:

  • Synthesis of 5-tert-Butyl-6-nitrocyclohexanone:
    Achieved via Friedel-Crafts alkylation of nitrocyclohexanone with tert-butyl chloride.

  • Cyclization:
    Reaction with phenylhydrazine in acetic acid under reflux forms the indole ring.

Challenges:

  • Limited availability of substituted cyclohexanones

  • Low yields (30–40%) due to steric hindrance from the tert-butyl group

Optimization of Reaction Conditions

Temperature and Stoichiometry

Optimal nitration occurs at 0–5°C, minimizing by-products like 4-nitro or 7-nitro isomers. A 1.2:1 molar ratio of HNO₃ to indole derivative maximizes nitro group incorporation while avoiding over-nitration.

Solvent Systems

Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and regioselectivity compared to protic solvents like acetic acid.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (10–20% ethyl acetate). This removes unreacted starting material and positional isomers.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-4), 7.32 (d, J = 3.2 Hz, 1H, H-2), 6.68 (dd, J = 3.2, 2.0 Hz, 1H, H-3), 1.42 (s, 9H, tert-butyl).

  • IR (KBr): 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

  • HRMS (ESI): m/z calc. for C₁₂H₁₃N₂O₂ [M+H]⁺: 233.0926, found: 233.0929.

Industrial-Scale Production Considerations

Continuous Flow Nitration

To enhance safety and scalability, continuous flow reactors are employed, enabling precise temperature control and reduced reaction times.

Cost-Effective Purification

Industrial processes favor crystallization over chromatography. Ethanol/water mixtures (7:3 v/v) recrystallize the product in >95% purity.

Challenges and Limitations

Regioselectivity Issues

Competing nitration at positions 4 or 7 necessitates rigorous temperature control. Computational modeling (DFT) predicts nitro group orientation, aiding in condition optimization.

Functional Group Compatibility

The tert-butyl group’s steric bulk complicates further functionalization, limiting downstream applications.

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